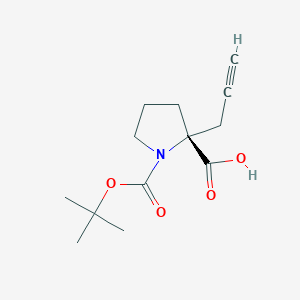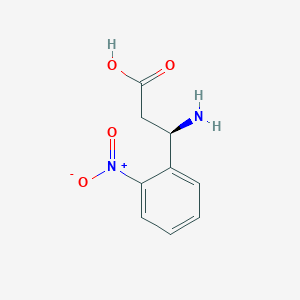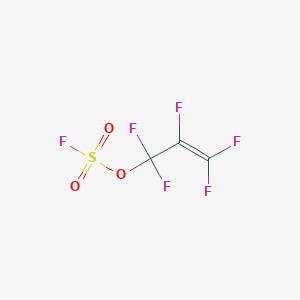
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate
Vue d'ensemble
Description
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate is a chemical compound with the molecular formula C23H27ClO2 and a molecular weight of 370.91 g/mol . It is known for containing the 2,7-di-tert-butyl-Fmoc protecting group, which is more soluble in organic solvents compared to its Fmoc analog . This compound is primarily used in organic synthesis, particularly in the protection of amino groups.
Méthodes De Préparation
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate can be synthesized from fluorene through a three-step process :
Di-tert-butylation: Fluorene undergoes alkylation with tert-butyl groups.
Hydroxymethylation: The di-tert-butylated fluorene is then hydroxymethylated.
Phosgenation: Finally, the hydroxymethylated product is treated with phosgene to form the chloroformate.
Analyse Des Réactions Chimiques
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding alcohol and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include amines, water, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate has several scientific research applications :
Chemistry: It is used as a protecting group for amino acids in peptide synthesis.
Biology: The compound is utilized in the preparation of polymer-supported reagents for biochemical applications.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate involves its ability to protect amino groups by forming stable carbamate linkages. This protection is crucial in multi-step organic syntheses, where selective deprotection is required at later stages. The molecular targets include amino groups on peptides and other organic molecules, and the pathways involved are primarily those of nucleophilic substitution.
Comparaison Avec Des Composés Similaires
2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate is unique due to its enhanced solubility in organic solvents compared to other Fmoc analogs . Similar compounds include:
9-Fluorenylmethyl chloroformate (Fmoc-Cl): A widely used protecting group in peptide synthesis.
2,7-Di-tert-butyl-9-fluorenylmethanol: A precursor in the synthesis of the chloroformate.
2,7-Di-tert-butyl-9-fluorenylmethyl succinimidyl carbonate: Another polymer-supported reagent for protecting amino groups.
These compounds share similar structural features but differ in their solubility and specific applications.
Propriétés
IUPAC Name |
(2,7-ditert-butyl-9H-fluoren-9-yl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)14-7-9-16-17-10-8-15(23(4,5)6)12-19(17)20(18(16)11-14)13-26-21(24)25/h7-12,20H,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMWWRUIGKGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2COC(=O)Cl)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405565 | |
| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287381-46-8 | |
| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)



